2,2-Dimethylvaleraldehyde semicarbazone
Description
2,2-Dimethylvaleraldehyde semicarbazone is a Schiff base derived from the condensation of 2,2-dimethylvaleraldehyde (a branched-chain aldehyde) with semicarbazide. This compound belongs to the semicarbazone class, characterized by the –NH–C(=O)–NH– pharmacophore linked to an aldehyde-derived imine (–CH=N–) group . Its synthesis involves an acid-catalyzed exothermic reaction under pH-controlled conditions, typical of semicarbazone formation . The compound is structurally defined by its branched alkyl substituents (2,2-dimethyl groups), which influence its steric and electronic properties, affecting reactivity, stability, and biological interactions. Characterization typically employs IR spectroscopy (C=N stretch at ~1600–1650 cm⁻¹) and ¹H-NMR (imine proton at δ 7.5–8.5 ppm) .
Properties
CAS No. |
16519-71-4 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[(Z)-2,2-dimethylpentylideneamino]urea |
InChI |
InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6- |
InChI Key |
HOWLUCHINSUHTQ-POHAHGRESA-N |
SMILES |
CCCC(C)(C)C=NNC(=O)N |
Isomeric SMILES |
CCCC(C)(C)/C=N\NC(=O)N |
Canonical SMILES |
CCCC(C)(C)C=NNC(=O)N |
Synonyms |
2,2-Dimethylvaleraldehyde semicarbazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Semicarbazones
Metal Complexation Behavior
Semicarbazones act as N,O-donor ligands, forming stable complexes with transition metals. Comparative studies reveal:
- Salicylaldehyde semicarbazone: Binds Rh(III) as a dianionic O,N,O-donor, forming [Rh(PPh₃)₂(ONO–NR₂)Cl] complexes with catalytic applications .
- Aldophosphamide semicarbazone : Forms alkylating metal complexes critical in cyclophosphamide metabolism studies .
- 2,2-Dimethylvaleraldehyde semicarbazone : Steric hindrance from branched substituents may limit coordination flexibility compared to planar aromatic ligands like 2-pyrrolecarboxaldehyde-4-phenylsemicarbazone , which binds Ni(II), Cu(II), Pd(II), and Ag(I) effectively .
Table 2: Metal Coordination Modes
Antimicrobial and Anticonvulsant Activity
- Antimicrobial activity : Thiosemicarbazones (e.g., thiosemicarbazide derivatives ) generally show higher antibacterial potency than semicarbazones due to the sulfur atom’s soft nucleophilicity . For instance, 2,3,4-trimethoxybenzaldehyde semicarbazone exhibits moderate antifungal activity via membrane disruption .
- Anticonvulsant activity : Semicarbazones with N-(2,6-dimethylphenyl) substituents outperform phenytoin in rodent models, reducing seizure duration by 40–60% . The branched alkyl groups in 2,2-dimethylvaleraldehyde SCZ may similarly enhance CNS penetration but require empirical validation.
Table 3: Pharmacological Comparison
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